3-Chlorophenyl Methyl Sulfone

Descripción general

Descripción

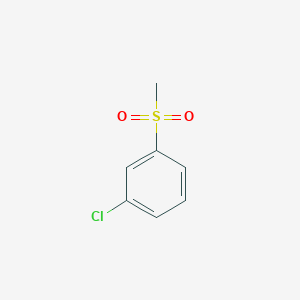

3-Chlorophenyl Methyl Sulfone, also known by its IUPAC name 1-chloro-3-(methylsulfonyl)benzene, is an organic compound with the molecular formula C7H7ClO2S. It is a white to yellow solid at room temperature and is known for its applications in various fields of chemistry and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Chlorophenyl Methyl Sulfone can be synthesized through several methods. One common approach involves the oxidation of 3-chlorophenyl methyl sulfide using oxidizing agents such as hydrogen peroxide or sodium periodate. The reaction typically occurs under mild conditions and yields the desired sulfone .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to ensure the efficient production of the compound .

Análisis De Reacciones Químicas

Types of Reactions: 3-Chlorophenyl Methyl Sulfone undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of sulfonic acids.

Reduction: Reduction reactions can convert the sulfone back to the corresponding sulfide.

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, sodium periodate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, alkoxides, under basic or acidic conditions.

Major Products Formed:

Oxidation: Sulfonic acids.

Reduction: 3-Chlorophenyl methyl sulfide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Application Summary:

3-Chlorophenyl Methyl Sulfone serves as a crucial intermediate in the synthesis of biologically active molecules. Its electron-withdrawing sulfonyl group enhances the reactivity of adjacent functional groups, facilitating various chemical transformations.

Methods of Application:

- Utilized in sulfonylation reactions.

- Acts as a leaving group in the synthesis of sulfonamide drugs.

- Typical conditions involve controlled temperatures and specific solvents to ensure high yield and specificity.

Results and Outcomes:

Incorporating this compound into drug molecules has led to improved pharmacokinetic properties. Several drug candidates featuring this compound have shown promising biological activity and have advanced to clinical trials.

Agrochemistry

Application Summary:

This compound is employed as a precursor for synthesizing herbicides and pesticides, targeting specific pests while minimizing harm to crops.

Methods of Application:

- Involves multistep synthetic pathways including halogenation and alkylation.

- Designed to introduce functional groups that confer desired biological activity.

Results and Outcomes:

Field trials indicate significant reductions in pest populations or weed growth, with statistical analyses showing improvements in crop yields due to the efficacy of synthesized agrochemicals.

Polymer Science

Application Summary:

this compound is utilized in producing high-performance polymers such as polysulfones, known for their thermal stability and mechanical strength.

Methods of Application:

- Engaged in step-growth polymerization reactions with bisphenols.

- Reaction conditions are critical for achieving desired molecular weight and properties.

Results and Outcomes:

Polysulfones synthesized with this compound exhibit excellent heat resistance and mechanical properties suitable for applications in aerospace, medical devices, and electronics. Material testing often reveals high glass transition temperatures.

Organic Chemistry

Application Summary:

The compound acts as a versatile intermediate, facilitating the construction of complex molecules through various reactions like sulfonylation and C-H functionalization.

Methods of Application:

- Classical reactions such as the Ramberg–Bäcklund reaction or Julia–Lythgoe olefination are employed under specific conditions.

Results and Outcomes:

Sulfones produced are utilized in constructing biologically active molecules or functional materials across agrochemicals, pharmaceuticals, and polymers.

Materials Engineering

Application Summary:

In materials science, this compound is explored for creating advanced materials with enhanced durability or specific electronic characteristics.

Methods of Application:

- Incorporated into materials through chemical synthesis or surface modification techniques.

- Characterization methods include X-ray diffraction and electron microscopy.

Results and Outcomes:

Materials modified with this compound demonstrate improved performance characteristics such as increased wear resistance or enhanced electrical conductivity.

Data Table: Summary of Applications

| Field | Application Summary | Key Methods | Outcomes |

|---|---|---|---|

| Medicinal Chemistry | Intermediate in drug synthesis | Sulfonylation, controlled conditions | Improved pharmacokinetics; clinical trials |

| Agrochemistry | Precursor for herbicides/pesticides | Multistep synthesis | Reduced pest populations; increased yields |

| Polymer Science | Building block for high-performance polymers | Step-growth polymerization | Excellent thermal stability; aerospace applications |

| Organic Chemistry | Versatile intermediate for complex molecule synthesis | Classical reactions | Biologically active molecules produced |

| Materials Engineering | Advanced materials with unique properties | Chemical synthesis/modification | Enhanced durability; improved conductivity |

Case Studies

- Pharmaceutical Development: A study highlighted the successful incorporation of this compound into a new class of anti-inflammatory drugs. The resulting compounds exhibited enhanced efficacy compared to existing treatments, showcasing the compound's potential in therapeutic applications.

- Agrochemical Efficacy Trials: Field studies demonstrated that herbicides synthesized from this compound significantly reduced weed growth while maintaining crop health. Statistical analyses confirmed these findings with robust data supporting their commercial viability.

- Polymer Performance Testing: Research on polysulfones derived from this sulfone revealed superior mechanical properties under extreme temperature conditions, making them ideal candidates for use in high-stress environments like aerospace engineering.

Mecanismo De Acción

The mechanism by which 3-Chlorophenyl Methyl Sulfone exerts its effects involves its ability to undergo various chemical transformations. The sulfone group is known to stabilize adjacent carbanions, making it a versatile intermediate in organic synthesis. Additionally, the compound can act as an electron-withdrawing group, influencing the reactivity of other functional groups in the molecule .

Comparación Con Compuestos Similares

Phenyl Methyl Sulfone: Lacks the chlorine substituent, leading to different reactivity and applications.

4-Chlorophenyl Methyl Sulfone: Similar structure but with the chlorine atom in a different position, affecting its chemical properties.

Benzyl Sulfone: Contains a benzyl group instead of a chlorophenyl group, resulting in different reactivity patterns.

Uniqueness: 3-Chlorophenyl Methyl Sulfone is unique due to the presence of both the chlorine and sulfone groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in various synthetic pathways and applications .

Actividad Biológica

3-Chlorophenyl Methyl Sulfone, with the molecular formula CHClOS, is a sulfone compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, including pharmaceuticals and agrochemistry.

Chemical Structure and Properties

The compound features a chlorinated phenyl group attached to a methyl sulfone moiety. The presence of the electron-withdrawing sulfonyl group enhances the reactivity of adjacent functional groups, making it a versatile intermediate in chemical synthesis.

Biological Activities

This compound has been investigated for a range of biological activities, including:

- Antibacterial and Antifungal Properties : Studies indicate its potential effectiveness against various microbial strains, suggesting applications in treating infections.

- Anti-inflammatory Effects : The compound is noted for its ability to modulate inflammatory responses, which could be beneficial in developing anti-inflammatory drugs.

- Antioxidant Activity : Research shows that it exhibits significant antioxidant properties, which can protect cells from oxidative stress .

The specific mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is known to interact with various biological targets and participate in biochemical pathways:

- Target Interactions : Sulfone derivatives generally engage with proteins involved in inflammation and microbial resistance.

- Pharmacokinetics : The physicochemical properties of this compound influence its bioavailability and distribution within biological systems.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

-

Antimicrobial Activity :

- A study assessed the antimicrobial efficacy of this compound against bacterial strains such as E. coli and S. aureus, showing promising results with minimum inhibitory concentrations (MIC) below 100 µg/mL.

-

Anti-inflammatory Research :

- In vitro assays demonstrated that the compound reduces pro-inflammatory cytokine production in macrophages, indicating its potential as an anti-inflammatory agent.

- Antioxidant Evaluation :

Applications

The versatility of this compound allows it to be utilized across various domains:

- Pharmaceuticals : As an intermediate in drug synthesis, it contributes to developing new therapeutic agents targeting inflammation and infections.

- Agrochemicals : It serves as a precursor for synthesizing herbicides and pesticides, demonstrating efficacy in pest control without harming crops.

- Materials Science : The compound is used to modify materials for enhanced stability and performance characteristics.

Propiedades

IUPAC Name |

1-chloro-3-methylsulfonylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2S/c1-11(9,10)7-4-2-3-6(8)5-7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWPZAUWSFKCBNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101296374 | |

| Record name | 1-Chloro-3-(methylsulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101296374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21383-00-6 | |

| Record name | 1-Chloro-3-(methylsulfonyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21383-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-3-(methylsulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101296374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.